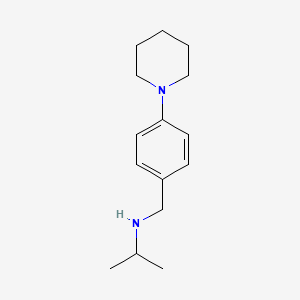

N-(4-Piperidin-1-ylbenzyl)propan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-Piperidin-1-ylbenzyl)propan-2-amine is a compound that is structurally related to a class of N-heterocyclic 4-piperidinamines. These compounds have been studied for their potential antihistaminic properties, which are crucial in the treatment of allergic reactions. The synthesis and activity of similar compounds have been explored in various studies, indicating the relevance of this class of compounds in medicinal chemistry.

Synthesis Analysis

The synthesis of related N-heterocyclic 4-piperidinamines involves several steps, including cyclodesulfurization, monoalkylation, and deprotection reactions. For instance, the synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines was achieved by cyclodesulfurization of (2-aminophenyl)thioureas using mercury(II) oxide, followed by monoalkylation and deprotection with aqueous hydrobromic acid. The final compounds were obtained through alkylation, reductive amination, or oxirane ring-opening reactions . This synthesis route may offer insights into the preparation of N-(4-Piperidin-1-ylbenzyl)propan-2-amine.

Molecular Structure Analysis

The molecular structure of compounds in this class has been determined through various methods, including X-ray crystallography. For example, the structure of a related compound, N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, was elucidated and found to crystallize in a monoclinic system. The benzothiazol and imidazol rings in this compound are planar, and the piperidin ring adopts a chair conformation . These structural details are important for understanding the conformation and potential interactions of N-(4-Piperidin-1-ylbenzyl)propan-2-amine.

Chemical Reactions Analysis

The chemical reactivity of N-heterocyclic 4-piperidinamines can be influenced by their structural features. For instance, (E)-1-Benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, a related compound, was synthesized using a greener approach involving microwave irradiation and a ZnFe2O4 catalyst. This method provided a better yield and demonstrated the potential for environmentally friendly synthesis techniques . Such reactions are indicative of the types of chemical transformations that N-(4-Piperidin-1-ylbenzyl)propan-2-amine may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-heterocyclic 4-piperidinamines are influenced by their molecular structure. The crystallography studies provide information on the solid-state properties, such as crystallinity and molecular conformation . The antihistaminic activity of these compounds suggests their potential pharmacokinetic properties, such as oral bioavailability and duration of action, which are critical for their effectiveness as drugs . These properties are essential for understanding the behavior of N-(4-Piperidin-1-ylbenzyl)propan-2-amine in biological systems and its potential as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis of Low-Density Lipoprotein Receptor Upregulator : A practical method for preparing N-[1-(3-phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide, an upregulator of the LDL receptor, has been developed. This synthesis involved the alkylation of 4-aminopyridine with 3-phenylpropylbromide and reduction with NaBH4, followed by amidation to yield the final compound (Ito et al., 2002).

Synthesis of Antihistaminic N-Heterocyclic 4-Piperidinamines : The synthesis and evaluation of N-(4-piperidinyl)-1H-benzimidazol-2-amines for antihistaminic activity involved cyclodesulfurization and monoalkylation processes. These compounds demonstrated potent antihistamine properties after oral administration in animal models (Janssens et al., 1985).

Synthesis and Biological Studies of Piperidin Derivatives : Piperidin derivatives have been synthesized and characterized, showing various biological activities such as herbicidal and anticancer effects. This involves the synthesis of substituted piperidin-4-one derivatives and their subsequent modification to create target compounds (Mubarak, 2017).

Chemical and Physiological Interactions

DNA Strand Breakage by Piperidine : Piperidine, a secondary amine, is used in DNA sequencing to create strand breaks at sites of damaged bases. This mechanism involves the formation of a formamido-pyrimidine structure, which is displaced from the ribose moiety by piperidine (Mattes et al., 1986).

Michael Addition Polymerizations of Trifunctional Amines : The Michael addition polymerizations of trifunctional amines, such as 4-aminomethyl piperidine, with diacrylamides have been studied. This process results in the formation of linear poly(amido amine)s containing secondary and tertiary amines in the backbones, with significant implications in polymer chemistry (Wang et al., 2005).

Synthesis of Piperidin-4-ones via Au Catalysis : An efficient synthesis of piperidin-4-ones from secondary amines has been achieved in two steps using gold catalysis. This method is selective toward the less-substituted alkyl group and shows moderate to excellent diastereoselectivities, useful in alkaloid synthesis (Cui et al., 2009).

Applications in Drug Discovery and Pharmacology

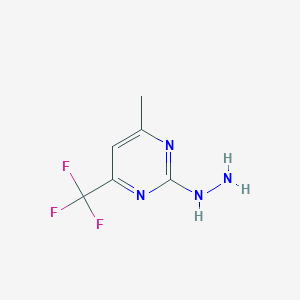

Discovery of GPR119 Agonists : A series of N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives were optimized as G protein-coupled receptor 119 (GPR119) agonists. This included structural modifications for improved agonist activity and a better human ether-à-go-go-related gene (hERG) inhibition profile (Kubo et al., 2021).

Synthesis and Evaluation as Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated for their anticancer properties. Some compounds in this series showed strong anticancer activities, demonstrating the potential of piperidine derivatives in cancer treatment (Rehman et al., 2018).

Eigenschaften

IUPAC Name |

N-[(4-piperidin-1-ylphenyl)methyl]propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-13(2)16-12-14-6-8-15(9-7-14)17-10-4-3-5-11-17/h6-9,13,16H,3-5,10-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDBGEFCTVZDCHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=C(C=C1)N2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427643 |

Source

|

| Record name | N-{[4-(Piperidin-1-yl)phenyl]methyl}propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Piperidin-1-ylbenzyl)propan-2-amine | |

CAS RN |

852180-57-5 |

Source

|

| Record name | N-{[4-(Piperidin-1-yl)phenyl]methyl}propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl imidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B1310921.png)

![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1310924.png)